Ethene;prop-1-ene

概要

説明

準備方法

The synthesis of 1-Propene, polymer with ethene involves the copolymerization of ethylene and propylene. This process can be carried out using different polymerization techniques, including:

Anionic Polymerization: Initiated by nucleophilic reagents, this method involves the attack of a nucleophile on the double bond of the monomers, forming a carbanion that propagates the polymer chain.

Cationic Polymerization: This method uses electrophilic reagents to initiate the polymerization by forming a carbocation that propagates the chain.

Free Radical Polymerization: In this method, free radicals generated by initiators such as organic peroxides react with the monomers to form the polymer chain.

Industrial production of this copolymer typically involves high-pressure polymerization processes with catalysts such as Ziegler-Natta catalysts, which provide control over the polymer’s molecular weight and structure .

化学反応の分析

Polymerization Mechanisms

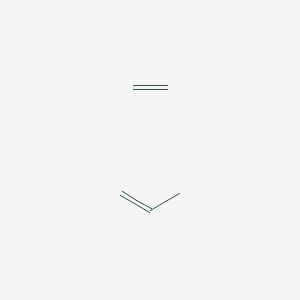

Ethene;prop-1-ene is synthesized via copolymerization of ethylene (C₂H₄) and propylene (C₃H₆) using advanced catalytic systems:

| Catalyst System | Mechanism | Key Findings | Source |

|---|---|---|---|

| MgCl₂/TiCl₄ + Al(iBu)₃ | Ziegler-Natta catalysis with high regioselectivity | Ethylene exhibits higher chain propagation rates than propylene (3:1 ratio). | |

| rac-Me₂Si(indenyl)₂ZrCl₂/MAO | Metallocene-mediated polymerization | Produces polymers with controlled tacticity and molecular weight distribution. |

Industrial Relevance :

- High-pressure reactors (120°C, 10–50 bar) yield materials for automotive and packaging applications.

Ene Reactions

The ene reaction between propene (ene) and ethylene (enophile) proceeds via asynchronous pathways:

Key Observations :

- Polar enophiles (e.g., H₂C=O) lower barriers due to improved orbital overlap .

- Transition states involve envelope conformations with C–O–H angles ~155° .

Metathesis Reactions

Nickel-loaded mesoporous silica enables direct ethene-to-propene conversion (ETP reaction):

| Catalyst | Conditions | Conversion | Selectivity | Source |

|---|---|---|---|---|

| Ni/AlMCM-41 (Si/Ni=15) | 673 K, 1 atm | 68% C₂H₄ | 48% C₃H₆ |

Reaction Pathway :

- Dimerization :

- Isomerization :

- Metathesis :

Kinetic Model :

Oxidation and Reduction

Reactivity with oxidizing/reducing agents alters polymer properties:

| Reaction | Reagents | Products | Source |

|---|---|---|---|

| Oxidation | O₂, organic peroxides | Carbonyl/carboxyl groups | |

| Reduction | H₂, metal hydrides | Saturated hydrocarbon chains |

Impact :

- Oxidized derivatives enhance hydrophilicity for biomedical applications.

Substitution Reactions

Functionalization via halogenation or alkylation:

| Substituent | Reagent | Application | Source |

|---|---|---|---|

| Halogens (Cl₂, Br₂) | Electrophilic addition | Flame-retardant materials | |

| Alkyl groups | Friedel-Crafts catalysts | Impact-resistant polymers |

Catalytic Cracking

In methanol-to-hydrocarbons (MTH) processes over H-Beta zeolite:

| Parameter | Value | Observation | Source |

|---|---|---|---|

| Propene/Ethene ratio | 11–28 | Olefin-based cycle dominates | |

| Temperature | 450°C | Hexamethylbenzene drives aromatics cycle |

Mechanism :

Data Tables

Table 1: Kinetic Parameters for Ethene-Propene Reactions

| Reaction | (cm³/mol·s) | (kJ/mol) | Conditions | Source |

|---|---|---|---|---|

| C₃H₆ + C₂H₄ → C₅H₁₀ | 43.6 | 300–2500 K | ||

| C₄H₈ + C₂H₄ → 2 C₃H₆ | 61.2 | Ni/AlMCM-41, 673 K |

Table 2: Thermodynamic Properties

| Property | Value | Method | Source |

|---|---|---|---|

| ΔH° (Polymerization) | -85 kJ/mol | DFT (B3LYP/6-31G*) | |

| Melting Point | 120–160°C | DSC analysis |

科学的研究の応用

Scientific Research Applications

Ethene; prop-1-ene has numerous applications in scientific research:

-

Polymer Properties Investigation :

- Research has shown that increasing the concentration of ethylene in the copolymer enhances impact strength while reducing molar mass and crystallinity. This property is critical in applications requiring durable materials.

-

Catalyst Regioselectivity Studies :

- The copolymer serves as a platform for examining catalyst regioselectivity during propylene polymerization, providing insights into optimizing catalytic processes.

-

Solid-State NMR Spectroscopy :

- This technique is employed to study the amorphous interfaces formed by polypropene, helping researchers understand the material's structural properties and behaviors under various conditions.

-

Blends with Other Polymers :

- Ethene; prop-1-ene can be blended with linear low-density polyethylene (LLDPE), demonstrating immiscible amorphous and crystalline phases which can be tailored for specific applications.

-

Polymerization Process Optimization :

- High-pressure stopped-flow polymerization techniques allow for controlled molecular weight production, enhancing the performance characteristics of the resultant polymers.

Case Study 1: Automotive Applications

One notable application of ethene; prop-1-ene copolymers is in the automotive industry, specifically in manufacturing car bumpers and impact injection molded products. The modified polypropylene materials derived from this copolymer exhibit superior impact resistance compared to standard isotactic polypropylene (iPP). This enhancement is crucial for improving vehicle safety standards.

Case Study 2: Packaging Materials

In packaging applications, ethene; prop-1-ene copolymers are utilized due to their excellent barrier properties and flexibility. These materials are particularly effective in food packaging, where they help maintain freshness while being lightweight and durable. Research indicates that adjusting the ethylene-to-propylene ratio can optimize these properties for specific packaging needs.

作用機序

The mechanism of action of 1-Propene, polymer with ethene involves the polymerization of ethylene and propylene monomers to form a copolymer. The polymerization process can be initiated by various catalysts, including Ziegler-Natta catalysts, which control the polymer’s molecular structure and properties. The polymer does not have specific biological targets as it is primarily used in manufacturing rather than interacting with biological systems.

類似化合物との比較

1-Propene, polymer with ethene can be compared with other similar compounds, such as:

Polyethylene (PE): Composed solely of ethylene monomers, PE has excellent chemical resistance but lower mechanical strength compared to the copolymer.

Polypropylene (PP): Made from propylene monomers, PP has higher tensile strength but lower impact resistance compared to the copolymer.

Ethylene-Propylene-Diene Monomer (EPDM): A terpolymer that includes a diene monomer, EPDM has superior elasticity and weather resistance compared to the copolymer.

The uniqueness of 1-Propene, polymer with ethene lies in its balanced combination of properties, making it suitable for a wide range of industrial applications .

生物活性

Ethene;prop-1-ene, commonly known as propylene, is a colorless gas with the molecular formula C₃H₆. It is primarily produced through petroleum refining and natural gas processing. This compound has garnered significant attention due to its various biological activities and applications in polymer chemistry, particularly in the formation of copolymers that exhibit enhanced properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is classified as an unsaturated hydrocarbon, characterized by a double bond between the first two carbon atoms. This structure contributes to its reactivity typical of alkenes, making it suitable for various chemical reactions, including polymerization processes.

Polymerization Mechanism

The copolymerization of ethylene and propylene can be catalyzed by various systems, such as the MgCl₂/TiCl₄ catalyst system activated with aluminum alkyls. This process results in polymers with significant regioselectivity and controlled molecular weights, which are crucial for tailoring material properties for specific applications. The kinetics of this polymerization indicate that ethylene generally exhibits higher chain propagation rates compared to propylene, influencing the final characteristics of the copolymer.

Biological Activity

While this compound itself does not participate directly in biological pathways, its derivatives demonstrate notable biological activities. For instance:

- Propylene Glycol : A derivative commonly used in pharmaceuticals and food products due to its low toxicity and solvent properties. It serves as a humectant and stabilizer in various formulations.

- Impact on Polymer Properties : Increasing ethylene concentration in copolymers enhances impact strength while reducing molar mass and crystallinity, which can affect the biological compatibility of materials used in medical applications.

1. Polypropylene Applications

A study highlighted the use of this compound copolymers in automotive components where enhanced impact resistance is critical. When blended with isotactic polypropylene (iPP), these materials exhibited superior performance compared to standard iPP formulations.

2. Environmental Impact Assessment

Research assessing emissions from midlatitude forests revealed that ethene and propene are significant volatile organic compounds (VOCs). The average emissions during summer were quantified, indicating their potential role in atmospheric chemistry and ecological interactions .

Research Findings

A comprehensive evaluation of catalysts used for the metathesis of ethene and propylene has shown varying selectivities and conversion rates. Notably, nickel ion-loaded mesoporous silica achieved a conversion rate of 68% with a propylene selectivity of 48% under specific conditions (673 K and atmospheric pressure) . These findings underscore the efficiency of catalytic processes involving this compound.

Applications Across Industries

The versatility of this compound extends across multiple sectors:

- Packaging : Utilized for creating flexible packaging materials with enhanced durability.

- Automotive : Incorporated into components requiring high impact resistance.

- Textiles : Used in producing fibers that exhibit improved strength and elasticity.

- Construction : Applied in creating materials that withstand environmental stressors.

特性

IUPAC Name |

ethene;prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6.C2H4/c1-3-2;1-2/h3H,1H2,2H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQADJVZYDDRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C.C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115404-65-4, 725713-40-6, 106974-59-8, 56453-76-0, 68891-61-2, 69191-21-5, 9010-79-1, 106565-43-9, 725228-36-4, 106974-58-7, 29160-11-0, 811868-21-0 | |

| Record name | Isotactic ethylene-propylene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115404-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725713-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, alternating | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106974-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic ethylene-propylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56453-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, oxidized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68891-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, homopolymer, mixt. with ethene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69191-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene-propylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene-propylene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106565-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725228-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106974-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic ethylene-propylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, isotactic, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811868-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00905844 | |

| Record name | Ethene--prop-1-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Water or Solvent Wet Solid, White wax-like powder; [Honeywell MSDS] | |

| Record name | 1-Propene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene propylene copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9010-79-1, 68891-61-2, 100919-53-7 | |

| Record name | Ethene, polymer with 1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009010791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, polymer with ethene, oxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene--prop-1-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propene, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propene, polymer with ethene, oxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。